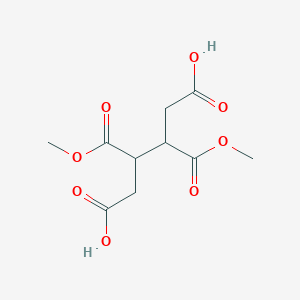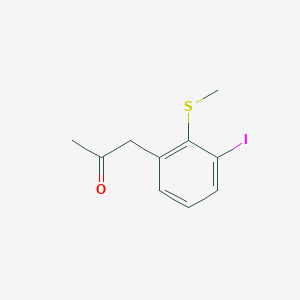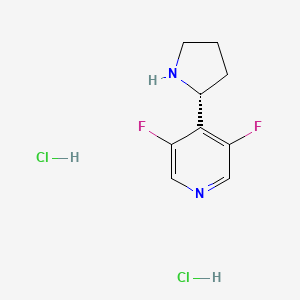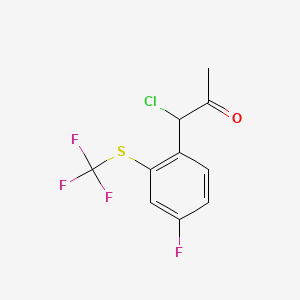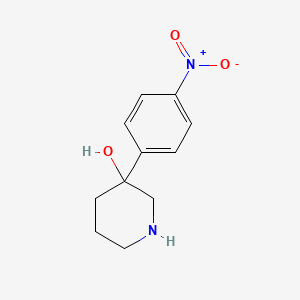
3-(4-Nitrophenyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group at the third position and a nitrophenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)piperidin-3-ol typically involves the reaction of 4-nitrobenzaldehyde with piperidine under specific conditions. One common method involves the reduction of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol, followed by its reaction with piperidine to form the desired compound. The reaction conditions often include the use of reducing agents such as sodium borohydride and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Nitrophenyl)piperidin-3-one.
Reduction: Formation of 3-(4-Aminophenyl)piperidin-3-ol.
Substitution: Formation of various substituted nitrophenyl derivatives.
Scientific Research Applications
3-(4-Nitrophenyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)piperidin-3-ol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)piperidin-3-ol: Similar structure but with an amino group instead of a nitro group.
3-(4-Methoxyphenyl)piperidin-3-ol: Similar structure but with a methoxy group instead of a nitro group.
3-(4-Chlorophenyl)piperidin-3-ol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-(4-Nitrophenyl)piperidin-3-ol is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical reactions and potential therapeutic applications .
Properties
CAS No. |
61192-63-0 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(4-nitrophenyl)piperidin-3-ol |
InChI |
InChI=1S/C11H14N2O3/c14-11(6-1-7-12-8-11)9-2-4-10(5-3-9)13(15)16/h2-5,12,14H,1,6-8H2 |
InChI Key |
PIAXUENUBZLXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)
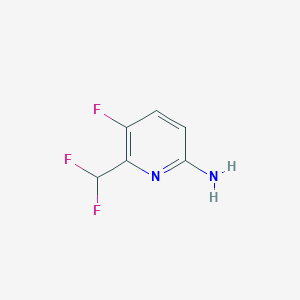





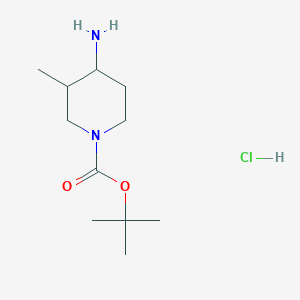

![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)
